molecular formula C11H13N3O B10773320 Tritiated 5-carbamidotryptamine

Tritiated 5-carbamidotryptamine

Cat. No.: B10773320
M. Wt: 211.27 g/mol
InChI Key: WKZLNEWVIAGNAW-DOMYTETQSA-N
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Description

Tritiated 5-carbamidotryptamine (³H-5-CT) is a radiolabeled derivative of 5-carbamidotryptamine (5-CT), a synthetic tryptamine analog. The compound is characterized by a carbamido (-CONH₂) substitution at the 5-position of the indole ring and is tritiated (³H-labeled) for use in receptor binding studies. ³H-5-CT is particularly noted for its high affinity and selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₅A . Its radiolabeled form enables precise tracking of receptor interactions in autoradiography and competitive binding assays, making it a critical tool in neuropharmacological research .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

211.27 g/mol

IUPAC Name

3-(2-amino-1,1,2,2-tetratritioethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)/i3T2,4T2

InChI Key

WKZLNEWVIAGNAW-DOMYTETQSA-N

Isomeric SMILES

[3H]C([3H])(C1=CNC2=C1C=C(C=C2)C(=O)N)C([3H])([3H])N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN

Origin of Product

United States

Preparation Methods

The synthesis of [3H]5-carboxamidotryptamine involves the tritiation of 5-carboxamidotryptamine. The process typically includes the following steps:

Industrial production methods for [3H]5-carboxamidotryptamine are not widely documented, as it is primarily produced in research laboratories for scientific purposes.

Chemical Reactions Analysis

[3H]5-carboxamidotryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

[3H]5-carboxamidotryptamine exerts its effects by binding to serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. These events include the inhibition of adenylyl cyclase activity and the modulation of neurotransmitter release . The molecular targets and pathways involved are primarily related to the serotonin signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

5-Hydroxytryptamine (5-HT, Serotonin)

  • Structural Differences : 5-HT features a hydroxyl (-OH) group at the 5-position of the indole ring, whereas ³H-5-CT replaces this with a carbamido (-CONH₂) group.
  • Receptor Binding :
    • 5-HT binds broadly to all 5-HT receptor subtypes but with moderate affinity (e.g., Kd ~10–100 nM for 5-HT₁A) .
    • ³H-5-CT exhibits higher specificity for 5-HT₁ and 5-HT₅A receptors. For example, it binds to human 5-HT₅A with a Kd of 2.8 nM, surpassing 5-HT’s affinity for this subtype .
  • Metabolic Stability: 5-HT is rapidly metabolized to 5-hydroxyindoleacetic acid (5-HIAA) by monoamine oxidase (MAO) . ³H-5-CT’s carbamido substitution enhances resistance to enzymatic degradation, allowing prolonged retention in tissues during autoradiographic studies .

Table 1: Receptor Affinity Comparison

Compound 5-HT₁A (Kd, nM) 5-HT₅A (Kd, nM) Selectivity Profile
5-HT ~15–50 ~100 Broad (all 5-HT subtypes)
³H-5-CT 1.2–3.5 2.8 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A

Tritiated 5-Hydroxytryptophan (³H-5-HTP)

  • Functional Role: ³H-5-HTP is a precursor to 5-HT and is used to study serotonin synthesis and turnover.
  • Metabolic Fate :
    • In bats, 4 hours post-injection, ³H-5-HTP converts to ³H-5-HT (32.2%) and ³H-5-HIAA (34.3%), with residual ³H-5-HTP (33.5%) .
    • Unlike ³H-5-CT, ³H-5-HTP and its metabolites are readily washed out of tissues, limiting its utility in long-term binding studies .
N,N-Dimethyltryptamine (DMT)
  • Structural Differences : DMT lacks substitutions at the 5-position but includes N,N-dimethyl groups on the ethylamine side chain.
  • Pharmacology: DMT acts as a psychedelic agonist at 5-HT₂A receptors (Kd ~0.3–1.5 µM) but shows negligible affinity for 5-HT₁ or 5-HT₅ subtypes .
5-Acetoxy-DMT
  • Applications : Used in forensic research as a reference standard .
  • Key Difference : The 5-acetoxy group (-OAc) reduces metabolic stability compared to ³H-5-CT’s carbamido group, making it less suitable for receptor binding assays .

Table 2: Pharmacokinetic and Functional Comparisons

Compound Metabolic Stability Primary Application Receptor Targets
³H-5-CT High Receptor binding studies 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A
DMT Low (MAO-sensitive) Psychedelic research 5-HT₂A, 5-HT₂C
5-Acetoxy-DMT Moderate Forensic analysis Non-selective

Other Radiolabeled Tryptamines

  • ³H-Lysergic Acid Diethylamide (³H-LSD) :
    • Binds to 5-HT₅A with a Kd of 187 pM, showing higher affinity than ³H-5-CT but less subtype selectivity .
    • Unlike ³H-5-CT, ³H-LSD also interacts with dopamine and adrenergic receptors, complicating its use in selective 5-HT studies .

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